Vasicinolone
Description
Origin and Botanical Context
Justicia adhatoda (Syn. Adhatoda vasica Nees) as a Source Plant
Vasicinolone is an alkaloid isolated from the plant Justicia adhatoda, which is also known by its synonym Adhatoda vasica Nees. kau.inresearchgate.net This plant, commonly known as Malabar nut, adulsa, or vasaka, is a small, evergreen shrub belonging to the Acanthaceae family. researchgate.netjocpr.comnih.gov The leaves, roots, and flowers of Justicia adhatoda are known to contain a variety of quinazoline (B50416) alkaloids, including this compound. kau.inresearchgate.nettaylorandfrancis.com Specifically, this compound has been identified in both the roots and leaves of the plant. kau.inresearchgate.netinternationalscholarsjournals.com
Geographical Distribution and Habitat
Justicia adhatoda is native to the Indian subcontinent and other parts of Asia. Its native range includes Afghanistan, Bangladesh, India, Pakistan, Nepal, Sri Lanka, Laos, Myanmar, and Vietnam. wikipedia.org The plant is widely distributed throughout India, often found in the plains and lower Himalayan ranges up to an altitude of 1300 meters. kau.innih.goviisc.ac.in It is a hardy shrub that can tolerate a variety of soil types and climatic conditions, from arid to moist environments. kau.in The plant is often found growing in abundance on ridges and hilly tracts and is sometimes cultivated as a hedge plant. iisc.ac.in
Classification and Structural Relationship within Pyrroloquinazoline Alkaloids
This compound belongs to the pyrroloquinazoline class of alkaloids, a group of nitrogen-containing organic compounds characterized by a specific heterocyclic ring system. nih.govdoaj.orgnih.gov These alkaloids are the major phytoconstituents of Justicia adhatoda. nih.gov
Relationship to Vasicine (B45323) and Vasicinone (B1682191)
This compound is structurally related to two other prominent pyrroloquinazoline alkaloids found in Justicia adhatoda: vasicine and vasicinone. kau.inresearchgate.netresearchgate.net Vasicine is a major alkaloid in the plant, and vasicinone is its auto-oxidation product. researchgate.netresearchgate.net this compound can be considered a derivative of these compounds, sharing the core pyrroloquinazoline skeleton but with additional functional groups. Specifically, this compound is a hydroxylated derivative. nih.gov This structural relationship is significant as the different alkaloids in the plant may exhibit varying biological activities.
Distinction from Other Related Alkaloids (e.g., deoxyvasicine, vasicinol (B1220315), adhatodine)
The chemical complexity of Justicia adhatoda is further highlighted by the presence of several other related pyrroloquinazoline alkaloids. These include deoxyvasicine, vasicinol, and adhatodine, among others. kau.innih.govresearchgate.net
Deoxyvasicine: As the name suggests, this alkaloid lacks the hydroxyl group present in vasicine. nih.govresearchgate.net
Vasicinol: This is another hydroxylated derivative, but distinct from this compound in the position of the hydroxyl group. kau.inresearchgate.net
Adhatodine: This is another alkaloid found in the plant, contributing to the complex chemical profile. kau.inresearchgate.net
The subtle structural differences between these alkaloids, such as the presence, absence, or position of hydroxyl groups and other substituents, are crucial in determining their specific chemical properties and biological activities.
Data Tables
Table 1: Key Pyrroloquinazoline Alkaloids in Justicia adhatoda
| Alkaloid | Chemical Formula | Key Structural Feature |
| Vasicine | C₁₁H₁₂N₂O | Contains a hydroxyl group. |
| Vasicinone | C₁₁H₁₀N₂O₂ | An oxidation product of vasicine. |
| This compound | C₁₁H₁₂N₂O₃ | A hydroxylated derivative. |
| Deoxyvasicine | C₁₁H₁₂N₂ | Lacks the hydroxyl group of vasicine. |
| Vasicinol | C₁₁H₁₂N₂O₂ | A hydroxylated derivative. |
| Adhatodine | C₂₀H₂₁N₃O₂ | A more complex structure. |
Historical Context of Isolation and Identification
The initial isolation and identification of this compound as a distinct chemical entity from Adhatoda vasica was a significant step in the phytochemical exploration of this medicinal plant.
Detailed Research Findings
The first report of the isolation of this compound came from the phytochemical investigation of the roots of Adhatoda vasica. In 1982, researchers M.P. Jain and V.K. Sharma published their findings in the journal Planta Medica, detailing the separation of this alkaloid. cabidigitallibrary.orgnih.govthieme-connect.comthepharmajournal.comthieme-connect.com Their work involved a systematic extraction and separation process of the crude alkaloidal mixture obtained from the plant's roots. thieme-connect.com
The process of isolating this compound involved initial defatting of the powdered roots with hexane, followed by extraction with ethanol (B145695). The subsequent alcoholic extract was then subjected to an acid-base treatment to separate the alkaloidal components from other non-alkaloidal constituents. The crude alkaloid mixture was then purified using column chromatography over silica (B1680970) gel. Through elution with a solvent mixture of chloroform (B151607) and methanol (B129727), this compound was separated along with other alkaloids like adhatonine, vasicinone, vasicol, vasicine, and vasicinol. thieme-connect.com The structural elucidation of this compound was likely accomplished through spectroscopic methods, which were standard for the characterization of natural products during that period.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233900 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84847-50-7 | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30233900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Vasicinolone
Precursor Compounds and Early Biosynthetic Steps
The biosynthesis of pyrroloquinazoline alkaloids like vasicinolone is linked to the shikimate pathway, which is essential for the synthesis of aromatic compounds in plants. researchgate.net While the direct early biosynthetic steps specifically leading to this compound are not explicitly detailed in the search results, the shikimate pathway provides key intermediate products that serve as precursors for various aromatic compounds, including those that may be involved in the biosynthesis of quinazoline (B50416) alkaloids. researchgate.net Tryptophan biosynthesis is also indicated as a pathway acting as a precursor to acridone (B373769) alkaloid biosynthesis, which shares some structural features with pyrroloquinazoline alkaloids, suggesting a potential link in early steps. colab.ws Anthranilate synthase is mentioned as a rate-limiting enzyme in the biosynthesis of pyrroloquinazoline alkaloids, indicating that anthranilate, a product of the shikimate pathway, is an important precursor. nih.gov
Enzymatic Transformations and Key Intermediates
Specific enzymatic transformations and key intermediates directly involved in the conversion of early precursors to this compound are not extensively described in the provided search results. However, studies on the metabolism of related alkaloids like vasicine (B45323) provide insights into potential transformations that could be relevant to this compound biosynthesis or metabolism. Vasicine is metabolized through processes including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation. nih.govsemanticscholar.orgnih.govresearchgate.nettbzmed.ac.irscience.gov Vasicinone (B1682191) and vasicinol (B1220315) are identified as key metabolites of vasicine. nih.govsemanticscholar.orgnih.govresearchgate.nettbzmed.ac.ir Given the structural similarity between this compound, vasicine, and vasicinone, it is plausible that similar enzymatic transformations, particularly oxidation and hydroxylation, play a role in the biosynthetic route to this compound or its downstream metabolism. The C-3 hydroxyl group and the C-9 site in the structure of vasicine are identified as main metabolic "soft spots" where transformations occur. nih.govsemanticscholar.orgresearchgate.net
Genetic Regulation of this compound Biosynthesis
The genetic regulation of secondary metabolic pathways in plants, including alkaloid biosynthesis, involves complex signaling cascades and the activity of transcription factors. mdpi.com While specific genes regulating this compound biosynthesis are not detailed, research indicates that transcription factors, such as those from the bHLH and MYB families, play significant roles in regulating the expression of genes involved in secondary metabolite metabolism and production. mdpi.com Elicitors, chemical substances that trigger biosynthetic pathways by activating transcriptional factors and upregulating genes, have been explored as a strategy to increase secondary metabolite production in plants. researchgate.netresearchgate.net Studies on Justicia adhatoda have utilized RNA-seq techniques to gain knowledge regarding the gene regulation of the plant, revealing differential expression of genes involved in related alkaloid pathways in different plant tissues. colab.wsmdpi.com The increased activity of anthranilate synthase, a rate-limiting enzyme, has been linked to enhanced production of pyrroloquinazoline alkaloids, suggesting its gene expression is under regulatory control. nih.gov Genome editing technologies like CRISPR-Cas are also being explored to alter biosynthesis and potentially increase production of secondary metabolites in plants. researchgate.net
Metabolic Profiling of this compound and its Derivatives in vivo
Metabolic profiling studies in rats have identified this compound as a key metabolite of vasicine. nih.govsemanticscholar.orgnih.govresearchgate.nettbzmed.ac.irresearchgate.net A comprehensive study using ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry identified a total of 72 metabolites of vasicine in rat bio-specimens (urine, feces, plasma, and bile) and in vitro using rat liver microsomes and primary hepatocytes. nih.govsemanticscholar.orgnih.govresearchgate.net Among the six key metabolites isolated from rat urine, this compound was identified along with vasicinone, vasicinol, and sulfated and glucuronidated forms of vasicine and vasicinone. nih.govsemanticscholar.orgnih.govresearchgate.netscience.govresearchgate.net The metabolic pathway of vasicine in vivo and in vitro primarily involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation. nih.govsemanticscholar.orgnih.govresearchgate.nettbzmed.ac.irscience.gov These findings suggest that this compound is a product of the in vivo metabolism of vasicine, likely through oxidation or hydroxylation reactions. The main metabolic "soft spots" on the vasicine structure, the 3-hydroxyl group and the C-9 site, are relevant to the formation of its metabolites, including this compound. nih.govsemanticscholar.orgresearchgate.net Metabolic profiling provides crucial data for understanding the fate of vasicine and its related compounds, like this compound, within a biological system.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 13970119 |
| Vasicine | 72610, 667496 |
| Vasicinone | 442935 |
| Vasicinol | 442934 |
Interactive Data Table: Key Metabolites of Vasicine Identified in Rat Urine
| Metabolite Name | Identification Method (from source) |
| Vasicinone | Isolated and elucidated nih.govsemanticscholar.orgnih.govresearchgate.net |
| Vasicinol | Isolated and elucidated nih.govsemanticscholar.orgnih.govresearchgate.net |
| This compound | Isolated and elucidated nih.govsemanticscholar.orgnih.govresearchgate.net |
| 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate | Isolated and elucidated nih.govsemanticscholar.orgnih.govresearchgate.net |
| 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate | Isolated and elucidated nih.govsemanticscholar.orgnih.govresearchgate.net |
| 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-β-D-glucuronide | Isolated and elucidated nih.govsemanticscholar.orgnih.govresearchgate.net |
Interactive Data Table: Number of Vasicine Metabolites Identified in Rat Bio-specimens and In Vitro
| Sample Type | Number of Metabolites Identified (from source) |
| Urine | 72 nih.govsemanticscholar.orgresearchgate.net |
| Feces | 15 nih.govsemanticscholar.orgresearchgate.net |
| Plasma | 25 nih.govsemanticscholar.orgresearchgate.net |
| Bile | 45 nih.govsemanticscholar.orgresearchgate.net |
| Rat Liver Microsomes | 18 nih.govsemanticscholar.orgresearchgate.net |
| Rat Primary Hepatocytes | 11 nih.govsemanticscholar.orgresearchgate.net |
Advanced Synthetic Methodologies for Vasicinolone and Analogues
Total Synthesis Approaches to Vasicinolone
Total synthesis involves the complete chemical synthesis of a complex molecule from simple, commercially available precursors. For this compound and related pyrroloquinazoline alkaloids, total synthesis approaches often focus on constructing the core ring structure through various cyclization reactions. One reported strategy for the total synthesis of the vasicinone (B1682191) family, which includes this compound, involves redox condensations of o-nitrobenzaldehydes with amines under mild conditions. acs.org Reviews on total synthesis of complex natural products, including those with bridged ring systems and eight-membered carbocycles, highlight the ongoing development of innovative synthetic methods and strategies for assembling complex scaffolds. sustech.edu.cnnih.gov These often involve multiple bond-forming steps such as cycloadditions and cascade reactions. ugent.be
Semisynthetic Derivatization Strategies
Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce analogues or derivatives. Vasicine (B45323), a related alkaloid also found in Adhatoda vasica, has served as a precursor for the semisynthesis of various derivatives. scispace.comnih.gov These semisynthetic transformations aim to create compounds with potentially altered or improved properties. For instance, semisynthetic derivatives of vasicine have been developed and investigated. scispace.comijpsr.comcabidigitallibrary.org Studies have explored the condensation of (±)-vasicinone with N-tosyl α-amino acids to generate ester derivatives. researchgate.net This approach allows for the creation of a series of related compounds by varying the amino acid component.
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis combines chemical reaction steps with enzymatic transformations. Biocatalysis, the use of enzymes or microbial cells as catalysts, offers advantages such as high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and potentially shorter synthetic routes compared to traditional chemical methods. innosyn.commdpi.comnih.govresearchgate.netsymeres.com This approach has been applied to the synthesis of pyrrolo[2,1-b]quinazoline alkaloids. acs.orgnih.govumassd.edudntb.gov.ua
Lipase-Catalyzed Resolutions in Pyrroloquinazoline Synthesis
Lipases are a class of enzymes widely used in biocatalysis, particularly for catalyzing the hydrolysis and synthesis of esters. scielo.brmdpi.comrsc.org They are valuable tools for the preparation of enantiomerically pure compounds through kinetic resolution or asymmetric synthesis. nih.govscielo.brmdpi.comntnu.no Lipase-catalyzed resolution has been explored in the synthesis of pyrrolo[2,1-b]quinazolinones, including the resolution of vasicinone. acs.orgnih.gov Different lipases have been investigated for this purpose. One study observed that lipase (B570770) PS provided the acetate (B1210297) of (S)-vasicinone with high enantiomeric excess (ee). acs.orgnih.gov Lipase-catalyzed methods for preparing enantiomerically pure compounds often involve the enantioselective acylation of alcohols or amines or the hydrolysis of corresponding esters or amides. nih.govmdpi.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that minimize the use and generation of hazardous substances. unimed.ac.idwjpmr.com This includes using environmentally friendly solvents, reducing waste, and employing efficient and safe reaction conditions. wjpmr.comijbpas.com While specific detailed examples of green chemistry approaches solely focused on this compound synthesis are less prevalent in the provided results, the broader application of green chemistry in the synthesis of organic compounds and nanoparticles derived from plants like Adhatoda vasica is being explored. wjpmr.comijbpas.comnih.govinnovareacademics.inuniquescientificpublishers.com Biocatalysis, discussed in the previous section, is inherently aligned with green chemistry principles due to its mild reaction conditions and high selectivity, which can lead to reduced waste and energy consumption. mdpi.comresearchgate.netsymeres.com The use of plant extracts, such as Adhatoda vasica leaf extract, in the green synthesis of nanoparticles highlights the potential for utilizing natural resources in environmentally friendly synthetic processes. nih.govinnovareacademics.in
Pharmacological Spectrum and Preclinical Investigations of Vasicinolone
Anti-inflammatory Activities and Mechanisms
Vasicinolone has been identified as a contributor to the anti-inflammatory effects of Adhatoda vasica extracts researchgate.netresearchgate.netmedchemexpress.com. Research involving fractions of the plant has confirmed these properties, although detailed mechanistic studies on the pure compound are not extensively documented.
In vitro and in vivo Anti-inflammatory Models
The anti-inflammatory potential of this compound has been primarily investigated as part of a group of alkaloids isolated from Adhatoda vasica. A key study characterized the bioactivity of a chloroform (B151607) fraction of the plant containing this compound, vasicine (B45323), vasicinone (B1682191), vasicine acetate (B1210297), and 2-acetyl benzyl (B1604629) amine nih.govnih.gov. In this research, the mixture of these five alkaloids demonstrated significant anti-inflammatory activity in established in vivo models nih.gov.
The models used to assess this activity included carrageenan-induced and Complete Freund's Adjuvant (CFA)-model induced paw edema in animals nih.govnih.gov. While the study confirmed the significant anti-inflammatory effects of the alkaloid group as a whole, it highlighted the potent effects of vasicine and vasicinone without providing specific quantitative data for this compound itself nih.gov. The roots of Adhatoda vasica, which contain this compound, are also noted for their use in treating rheumatic pain, further suggesting an anti-inflammatory role nih.govresearchgate.net.
Table 1: Preclinical Anti-inflammatory Models Investigating this compound-Containing Alkaloid Fractions
| Model System | Description | Finding for the Alkaloid Group | Specific this compound Data |
|---|---|---|---|
| Carrageenan-Induced Paw Edema | An in vivo model for acute inflammation, where a phlogistic agent (carrageenan) is injected into the paw of a test animal to induce edema nih.govresearchgate.net. | The five-alkaloid mixture containing this compound showed significant anti-inflammatory activity nih.gov. | Not specified in the study nih.gov. |
Modulation of Inflammatory Mediators and Pathways
The precise mechanisms by which this compound exerts its anti-inflammatory effects are not yet fully elucidated. However, studies on the alkaloid fractions of Adhatoda vasica suggest that the constituent compounds, including this compound, likely act by modulating key inflammatory pathways nih.govnih.gov. The anti-inflammatory properties of many phytochemicals are known to involve the inhibition of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX) nih.gov. While vasicine has been shown to have a potential anti-inflammatory effect in carrageenan-induced inflammation, the specific contribution and pathway modulation by this compound remain an area for further investigation researchgate.net.
Antimicrobial Efficacy
Antibacterial Spectrum and Potency
In a study evaluating five pyrroloquinazoline alkaloids from Adhatoda vasica, including this compound, the mixture was found to have significant antimicrobial activity nih.gov. The antibacterial efficacy was assessed using a microdilution method against pathogens such as E. coli nih.govnih.gov. Although the study confirmed the activity of the alkaloid group, it specifically detailed the potent antibacterial effects of vasicine, without quantifying the individual potency of this compound nih.gov. Other research has also noted the antibacterial potential of this compound as a constituent of the plant researchgate.netnih.gov.
Antifungal Activities
The antifungal potential of this compound has been noted in the same context as its antibacterial properties. The group of five alkaloids that includes this compound was tested against the fungal pathogen Candida albicans and demonstrated significant activity nih.gov. As with the antibacterial results, the specific contribution of this compound to this effect was not detailed, with the study highlighting the maximum antifungal activity for vasicine nih.gov.
Table 2: Antimicrobial Efficacy of this compound as Part of an Alkaloid Group
| Microbial Target | Test Method | Finding for the Alkaloid Group | Specific this compound Data |
|---|---|---|---|
| Escherichia coli (Bacteria) | Microdilution Method nih.govnih.gov. | The five-alkaloid mixture demonstrated significant antibacterial activity nih.gov. | Not specified in the study nih.gov. |
Anticancer Potential and Cytotoxicity
Alkaloids from Adhatoda vasica, including l-vasicinone, deoxyvasicine, mainontone, and this compound, are recognized for their potential role as anticancer agents nih.govcabidigitallibrary.org. The anticancer effects of the plant's extracts have been demonstrated against various cancer cell lines nih.govrjpponline.org.
Research on the ethanolic extract of Adhatoda vasica, which contains this compound, has shown cytotoxic effects on human ovarian cancer cell lines (PA1) nih.gov. The study observed a decrease in cancer cell viability and attributed this to the alkaloid content nih.gov. Similarly, the anti-cancer potential of Justicia adhatoda has been linked to its constituent compounds, including this compound, which have been widely studied for their broad pharmacological activities researchgate.netnih.gov. However, these studies focus on the effects of the crude extract or other specific alkaloids like vasicine acetate, and quantitative cytotoxicity data, such as IC50 values for isolated this compound, are not provided researchgate.netnih.govnih.govnih.gov.
Table 3: Mention of this compound in Anticancer Research
| Study Focus | Cell Line(s) | Finding | Specific this compound Data |
|---|---|---|---|
| Ethanol (B145695) extract of A. vasica | PA1 (Human Ovarian Cancer) nih.gov. | The extract, containing this compound among other alkaloids, decreased cell viability nih.gov. | Cytotoxicity data for isolated this compound was not provided nih.gov. |
| Methanolic extract of J. adhatoda | MCF-7 (Breast Cancer) and others nih.gov. | The extract, containing this compound, exhibited cytotoxicity, particularly against MCF-7 cells nih.gov. | Not specified. The study focused on the extract as a whole nih.gov. |
Cell Line Specificity and Dose-Response
The antineoplastic potential of extracts containing this compound has been evaluated against various cancer cell lines, demonstrating a degree of specificity and a clear dose-dependent response. In a study involving a methanolic extract of J. adhatoda leaves, significant cytotoxic effects were observed against several human cancer cell lines, including RAW 264.7 (macrophage), SHSY-5Y (neuroblastoma), A549 (lung carcinoma), and most notably, MCF-7 (breast cancer). nih.gov Conversely, the extract showed minimal impact on the viability of non-cancerous HEK-293 cells, suggesting a selective action against tumor cells. nih.gov
The cytotoxic activity is directly correlated with the concentration of the extract. For instance, in MCF-7 cells, the percentage of apoptotic cells was found to increase in a dose-dependent manner. nih.gov Similarly, an ethanol extract of A. vasica demonstrated a linear decrease in the percentage viability of PA1 human ovarian cancer cells as the concentration increased. nih.gov This dose-response relationship was quantified with a calculated LC50 value of 107.339 μg/ml for the PA1 cell line. nih.gov Further studies on Vero (monkey kidney) cell lines indicated that while lower concentrations (up to 250 µg) of A. vasica extract are safe, higher concentrations (500 µg and 1000 µg) exhibit significant cytotoxicity, reducing cell viability to 16% and 6.28%, respectively. thepharmajournal.com
Table 1: In Vitro Cytotoxicity and Dose-Response of Adhatoda vasica Extracts Containing this compound
| Cell Line | Cancer Type | Extract Type | Observed Effect | Citation(s) |
| MCF-7 | Breast Cancer | Methanolic | Significant, dose-dependent cytotoxicity and apoptosis. | nih.gov |
| PA1 | Ovarian Cancer | Ethanolic | Dose-dependent decrease in viability (LC50: 107.339 µg/ml). | nih.gov |
| A549 | Lung Carcinoma | Methanolic | Effective in killing tumor cells. | nih.gov |
| SHSY-5Y | Neuroblastoma | Methanolic | Effective in killing tumor cells. | nih.gov |
| RAW 264.7 | Macrophage | Methanolic | Effective in killing tumor cells. | nih.gov |
| HEK-293 | Non-cancerous Kidney | Methanolic | Minimal effect on viability. | nih.gov |
| Vero | Non-cancerous Kidney | - | Non-toxic up to 250 µg; cytotoxic at 500 µg and 1000 µg. | thepharmajournal.com |
Mechanisms of Antineoplastic Action
The anticancer effects of this compound-containing extracts are attributed to several molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.gov In MCF-7 breast cancer cells, treatment with J. adhatoda extract led to an increased expression of key pro-apoptotic proteins such as caspase-3, Bax, and cleaved-PARP. nih.gov This treatment also altered the mitochondrial membrane potential, a critical event in the apoptotic pathway. nih.gov
Another significant mechanism involves the modulation of tumor suppressor genes. In PA1 ovarian cancer cells, A. vasica extract was found to increase the mRNA expression of the p53 and p21 genes. nih.gov The p53 gene is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis, while p21 is a cyclin-dependent kinase inhibitor that can promote cell cycle arrest. nih.gov Alkaloids, as a class of compounds, are also known to exert anticancer effects by inhibiting topoisomerase, an enzyme essential for DNA replication. nih.gov
Furthermore, studies have shown that these extracts can inhibit cell migration and the formation of colonies, key processes in cancer metastasis. nih.gov The activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) was also found to decrease in a dose-dependent manner, disrupting the redox balance necessary for tumor cell survival. nih.gov Inactivation of the NF-κB pathway, a transcription factor involved in inflammation and cell survival, has also been identified as a potential mechanism of action. nih.gov
Antiasthmatic and Bronchodilatory Effects
This compound, along with its related alkaloids vasicine and vasicinone, is recognized as one of the primary active constituents responsible for the traditional use of Adhatoda vasica in treating respiratory ailments, including asthma. researchgate.net The pharmacological activity stems from a combination of bronchodilatory and anti-inflammatory effects. researchgate.netnih.gov These alkaloids are believed to possess potent bronchodilator properties, helping to widen the airways and ease breathing. researchgate.net
Comparative Studies with Other Bronchodilators
The bronchodilatory activity of vasicinone, a closely related and more extensively studied alkaloid, has been compared to standard bronchodilator drugs. Preclinical investigations confirmed that vasicinone hydrochloride exhibits significant bronchodilatory effects. In one study, its activity was compared with that of isoprenaline and aminophylline (B1665990), confirming its efficacy. nih.govnih.gov The study also noted that vasicinone potentiated the bronchodilatory activity of aminophylline. nih.gov In other animal models, alkaloids from this family were found to be more effective than the standard drug aminophylline in prolonging preconvulsive times following exposure to bronchoconstrictors, confirming their potential for treating bronchial asthma.
In vivo Bronchodilatory Models
The bronchodilatory effects of Adhatoda vasica extracts have been validated in various in vivo animal models. nih.govnih.gov A common model involves inducing bronchoconstriction in guinea pigs using agents like histamine (B1213489) or acetylcholine (B1216132). nih.govnih.govcardiff.ac.uk In such studies, the ethanolic extract of the plant demonstrated a bronchodilating effect comparable to that of the antihistamine drug ketotifen. Another model uses irritant aerosols to induce coughing, where the plant's antitussive activity has been proven as effective as codeine.
More recent studies have utilized models of allergic asthma, such as in ovalbumin-sensitized mice, to demonstrate that therapeutic administration of A. vasica can strongly inhibit the increased airway resistance and inflammation associated with allergic responses. aquilo.nl These animal models, particularly the guinea pig, are considered superior for pharmacological studies of asthma due to anatomical and physiological similarities to human airways. nih.govcardiff.ac.uk
Immunomodulatory Effects
This compound is one of several alkaloids from Adhatoda vasica that have demonstrated significant immunomodulatory properties, primarily through anti-inflammatory action. nih.govinternationalscholarsjournals.com In a preclinical study, a chloroform fraction containing this compound, vasicine, and other related alkaloids was tested in carrageenan and Complete Freund's Adjuvant (CFA)-model induced paw oedema in rats. nih.gov The results showed that the alkaloid fraction possessed significant anti-inflammatory activity. researchgate.netnih.gov
Broader investigations into the immunomodulatory effects of A. vasica extracts reveal a capacity to positively modulate the host's immune response. internationalscholarsjournals.com Oral administration of these extracts in rats was found to significantly increase the adhesion of neutrophils to nylon fibers, a process that correlates with the margination of immune cells at inflammatory sites. internationalscholarsjournals.com The extracts also induced a Delayed Type Hypersensitivity (DTH) reaction, suggesting an enhancement of cell-mediated immunity through the activation of T-lymphocytes and macrophages. internationalscholarsjournals.com These findings indicate that the extracts can potentiate both humoral and cellular immunity, acting as an immunostimulant. internationalscholarsjournals.comresearchgate.net
Hepatoprotective Properties
Extracts of Adhatoda vasica, containing this compound and its related alkaloids, have shown significant hepatoprotective properties in several preclinical models of liver injury. nih.govresearchgate.net The closely related alkaloid, vasicinone, was specifically evaluated for its ability to protect against carbon tetrachloride (CCl4)-induced acute hepatotoxicity in mice. nih.gov Pre-treatment with vasicinone significantly prevented the sharp increase in serum levels of key liver enzymes, including serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic-pyruvic transaminase (SGPT), and alkaline phosphatase (ALP), which are markers of liver damage. nih.gov
Histopathological examination of the liver tissue from animals pre-treated with vasicinone showed normal hepatic cord structure and an absence of the necrotic changes typically caused by CCl4, indicating a pronounced recovery from liver damage. nih.gov Similar protective effects of A. vasica extracts have been reported against liver damage induced by other hepatotoxins, such as paracetamol and D-galactosamine, in rats. researchgate.net The hepatoprotective action of the plant is considered to be comparable to the standard drug silymarin. nih.govresearchgate.netresearchgate.net
Table 2: Effect of Vasicinone on Liver Enzyme Levels in CCl4-Induced Hepatotoxicity Model
| Group | Serum SGOT (units/ml) | Serum SGPT (units/ml) | Serum ALP (units/L) | Citation(s) |
| Control (CCl4 only) | Significantly Increased | Significantly Increased | Significantly Increased | nih.gov |
| Vasicinone + CCl4 | Significantly Decreased (vs. Control) | Significantly Decreased (vs. Control) | Significantly Decreased (vs. Control) | nih.gov |
| Silymarin + CCl4 | Significantly Decreased (vs. Control) | Significantly Decreased (vs. Control) | Significantly Decreased (vs. Control) | nih.gov |
Antidiabetic Effects
While the ethanolic extracts of the leaves and roots of Justicia adhatoda have been shown to possess antidiabetic activity in rat models, the specific contribution of this compound to this effect has not been detailed. arccjournals.comacademicjournals.org Studies have focused on other alkaloids from the plant, such as vasicine, which has been investigated for its potential to inhibit the α-glucosidase enzyme, an action that can help manage blood glucose levels. researchgate.net Research has also demonstrated that A. vasica leaf extract can reduce elevated blood glucose levels in diabetic mice. elsevierpure.com However, specific preclinical studies isolating and evaluating the direct antidiabetic properties of this compound are not extensively documented in the available literature.
Antitubercular Activity
Adhatoda vasica has a traditional use in treating tuberculosis, and modern research has sought to validate this activity. nih.govias.ac.in Investigations into the plant's constituents have identified compounds such as vasicine acetate and 2-acetyl benzylamine (B48309) as having significant in vitro activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. ias.ac.in Semi-synthetic derivatives of vasicine, like bromhexine (B1221334) and ambroxol, have also demonstrated a growth-inhibitory effect on the bacterium. nih.govcabidigitallibrary.org Despite this compound being a known alkaloid from this plant, specific studies focused on its individual antitubercular activity are not prominently featured in the scientific literature. nih.gov
Anti-Allergic Properties
The anti-allergic potential of Adhatoda vasica and its alkaloids has been a subject of scientific inquiry. For instance, the alkaloid vasicine has been shown to alleviate atopic dermatitis and passive cutaneous anaphylaxis in mice by reducing mast cell infiltration and the levels of pro-inflammatory cytokines. nih.gov Another compound, vasicinone, has also demonstrated potent anti-allergen activity in various animal models. cabidigitallibrary.org An extract containing the alkaloid vasicinol (B1220315) was found to inhibit ovalbumin-induced allergic reactions. cabidigitallibrary.org However, dedicated preclinical investigations into the specific anti-allergic effects of this compound are not described in the current body of research.
Other Reported Pharmacological Activities
This compound has been evaluated as part of a group of five bioactive alkaloids from Adhatoda vasica for its anti-inflammatory and antimicrobial properties. nih.gov
Antimicrobial Activity The same study also assessed the antimicrobial capabilities of these five alkaloids. The compounds were tested against various bacteria and fungi. The results indicated that all the tested alkaloids, including this compound, demonstrated significant antimicrobial effects. nih.gov The most pronounced antibacterial activity against E. coli and antifungal activity against C. albicans was exhibited by vasicine. nih.gov
Table 1: Summary of Preclinical Investigations on this compound and Related Compounds
| Pharmacological Activity | Compound(s) | Model/Assay | Key Findings | Citation(s) |
|---|---|---|---|---|
| Anti-Inflammatory | This compound (as part of an alkaloid group) | Carrageenan and CFA-induced paw edema in rats | All five tested alkaloids, including this compound, demonstrated significant anti-inflammatory activity. | nih.gov |
| Antimicrobial | This compound (as part of an alkaloid group) | Microdilution method against bacteria and fungi | All five tested alkaloids, including this compound, showed significant antimicrobial activity. | nih.gov |
| Antitubercular | Vasicine acetate, 2-acetyl benzylamine | In vitro against Mycobacterium tuberculosis | Both compounds significantly inhibited M. tuberculosis, including resistant strains. | ias.ac.in |
| Anti-Allergic | Vasicine | 2,4-dinitrochlorobenzene-induced atopic dermatitis in mice | Vasicine improved skin lesions, reduced mast cell infiltration, and decreased pro-Th2 and Th2 cytokines. | nih.gov |
| Antidiabetic | Vasicine | In vitro α-glucosidase inhibition assay | Vasicine showed significant inhibitory activity against the α-glucosidase enzyme. | researchgate.net |
Molecular Mechanisms of Action and Target Identification
Receptor Binding and Ligand-Target Interactions
Molecular docking studies have been utilized to predict the binding affinity and interaction profiles of vasicinolone with various protein targets. For instance, in silico investigations exploring potential inhibitors of SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication, included this compound among the tested phytochemicals from Adhatoda vasica. These studies aimed to understand the ligand-receptor interactions by analyzing the pose view of the compounds within the protein binding sites. nih.govmdpi.com
Another area of research involves the potential of this compound as a drug candidate for bronchial asthma. Molecular docking studies with target proteins associated with asthma, such as interleukins (IL-3, IL-4, IL-5, IL-13), TNF-α, and EOTAXIN, have been conducted. One study indicated that this compound showed a minimum binding affinity of -7.7 kcal/mol with IL-5 in molecular docking simulations. researchgate.net
Furthermore, this compound has been investigated for its potential interaction with NF-κB, a transcription factor involved in various cellular processes, including inflammation and immune responses. Docking studies have suggested that this compound, along with other alkaloids from Justicia adhatoda, may have a significant binding affinity towards the active site of NF-κB, potentially acting as an inhibitor. nih.gov
These studies highlight the application of computational methods to predict and understand the potential receptor binding and ligand-target interactions of this compound.
Enzyme Inhibition and Modulation (e.g., proteases, glucosidases)
Research has explored the enzyme inhibitory potential of compounds from Adhatoda vasica, including this compound. Enzymes like proteases and glucosidases play crucial roles in various physiological and pathological processes.
While some studies have focused on the enzyme inhibitory activities of other Adhatoda vasica alkaloids like vasicine (B45323) and vasicinol (B1220315) against enzymes such as α-glucosidase and proteases, specific detailed findings on this compound's direct inhibitory or modulatory effects on these enzymes are less extensively reported in the provided search results. nih.govwho.intresearchgate.net For example, vasicine has shown moderate inhibition against trypsin and acetylcholine (B1216132) esterase in in vitro models. who.int Another study mentioned that vasicine and vasicinol showed high sucrase inhibitory activity, a type of α-glucosidase, with specific IC50 and Ki values. nih.gov
However, the inclusion of this compound in molecular docking studies targeting enzymes like SARS-CoV-2 main protease suggests a potential area of investigation for its enzyme modulation capabilities. nih.govmdpi.com
Cellular Signaling Pathway Modulation
Cellular signaling pathways are complex networks that regulate various cellular activities in response to external and internal stimuli. Modulation of these pathways can have significant therapeutic implications.
The potential of this compound to influence cellular signaling pathways has been suggested through its predicted interactions with key proteins involved in these cascades. The docking studies indicating this compound's binding affinity to NF-κB, a critical transcription factor in inflammatory and immune signaling, suggest a possible role in modulating pathways regulated by NF-κB. nih.govwalshmedicalmedia.com NF-κB is known to regulate the expression of genes involved in inflammation and immune responses. walshmedicalmedia.com
While the provided information points to potential interactions with components of signaling pathways, detailed experimental data specifically demonstrating how this compound modulates entire signaling cascades (e.g., affecting downstream effectors, phosphorylation events) is not extensively available in the search results. However, the predicted binding to targets like NF-κB provides a basis for further investigation into its effects on relevant signaling networks.
Gene Expression Regulation
Regulation of gene expression is a fundamental process that controls which genes are turned on or off in a cell, influencing the production of proteins and ultimately cellular function. This regulation can occur at various levels, including transcription and translation. uwa.edu.aulibretexts.orgnews-medical.net
The potential of this compound to regulate gene expression is indirectly supported by its predicted interactions with transcription factors like NF-κB. nih.gov Transcription factors bind to specific DNA sequences and can either activate or repress the transcription of nearby genes, thereby influencing gene expression levels. uwa.edu.aunews-medical.net If this compound can inhibit or modulate the activity of NF-κB, it could consequently affect the expression of genes controlled by this transcription factor. nih.gov
Studies on other compounds from Adhatoda vasica have explored their effects on gene expression, particularly in the context of anti-cancer activity, where modulation of gene expression is a key mechanism. mdpi.com However, specific research detailing how this compound directly regulates the expression of particular genes is not prominently featured in the provided search results. The link between this compound and gene expression regulation appears to be primarily suggested through its potential interactions with regulatory proteins.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound relate to changes in its biological activity. gardp.orgwikipedia.orgcollaborativedrug.comresearchgate.net This knowledge is crucial for designing and optimizing compounds with desired pharmacological properties.
SAR studies on this compound and its analogues, particularly other quinazoline (B50416) alkaloids from Adhatoda vasica, have been conducted to identify structural features important for their biological effects. While the provided search results mention SAR studies on vasicine analogues for bronchodilatory activity, and discuss the importance of functionalities like the quinazoline and oxo groups, specific detailed SAR analysis focused solely on this compound and its direct synthetic analogues is not extensively provided. researchgate.net
However, this compound is often studied alongside other related alkaloids like vasicine, vasicinone (B1682191), vasicol, and vasicolinone in investigations of their biological activities, such as enzyme inhibition and receptor binding. nih.govmdpi.comresearchgate.netnih.gov Comparing the activities and interaction profiles of these structurally related compounds can indirectly contribute to understanding the SAR around the this compound scaffold. For instance, differences in binding affinities to targets like SARS-CoV-2 Mpro or IL-5 among these alkaloids can provide clues about the structural features that enhance or diminish activity. nih.govresearchgate.net
Further dedicated SAR studies specifically synthesizing and evaluating a series of this compound analogues with targeted structural modifications would be necessary to fully delineate the relationship between its structure and its various reported or predicted biological activities.
Analytical Methodologies for Vasicinolone Quantification and Characterization
Chromatographic Techniques for Isolation and Analysis
Chromatography is a cornerstone for the separation and purification of Vasicinolone from its natural source, primarily Adhatoda vasica. Both high-performance liquid chromatography and thin-layer chromatography, in their various forms, are employed to achieve effective separation from other related alkaloids.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of this compound. These methods offer high resolution and sensitivity, making them suitable for both qualitative and quantitative assessments.
In a study focused on the metabolism of Vasicine (B45323), of which this compound is a metabolite, a UPLC system was utilized for the separation of various metabolites. nih.gov, plos.org, semanticscholar.org The chromatographic separation was achieved on an HSS T3 column (100 mm × 2.1 mm, 1.8 μm particle size). researchgate.net The analysis employed a gradient elution with a mobile phase consisting of methanol (B129727) and 0.1% formic acid in water, at a flow rate of 0.4 mL/min. researchgate.net While many studies focus on the more abundant alkaloids like Vasicine and Vasicinone (B1682191), these chromatographic conditions demonstrate the capability of modern liquid chromatography to separate structurally similar compounds, including this compound. nih.gov, researchgate.net, nih.gov, innovareacademics.in, nih.gov, researchgate.net
Table 1: UPLC Parameters for the Analysis of Vasicine Metabolites, including this compound
| Parameter | Value |
| Column | HSS T3 (100 mm × 2.1 mm, 1.8 μm) |
| Mobile Phase | Methanol and 0.1% formic acid in water (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Sample Tray Temperature | 10°C |
This table presents the conditions used for the separation of Vasicine and its metabolites, which include this compound.
Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) and its high-performance variant (HPTLC) are widely used for the qualitative analysis and purification of alkaloids from Adhatoda vasica. nih.gov, phytojournal.com, nih.gov These techniques are valued for their simplicity, cost-effectiveness, and ability to process multiple samples simultaneously.
While specific Rf values for this compound are not extensively reported in readily available literature, methods developed for the separation of related quinazoline (B50416) alkaloids can be adapted. For instance, a common HPTLC method for the simultaneous determination of Vasicine and Vasicinone uses a mobile phase of ethyl acetate (B1210297), methanol, and ammonia (B1221849) (8:2:0.2, v/v) on silica (B1680970) gel 60 F254 plates. phytojournal.com Given the structural similarities, it is expected that this compound would also be resolved using this or a similar solvent system, exhibiting a distinct Rf value that would allow for its identification and isolation. The visualization of the separated compounds is typically achieved under UV light. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the structural elucidation of compounds by providing information about their molecular weight and fragmentation patterns.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), often coupled with UPLC, is a powerful technique for the identification and structural characterization of this compound. nih.gov, plos.org, semanticscholar.org This method combines the high mass accuracy of a TOF analyzer with the scanning capabilities of a quadrupole, allowing for precise mass measurements of both parent and fragment ions.
In a study investigating the metabolism of Vasicine, UPLC/ESI-QTOF-MS was used to identify its metabolites, including this compound. nih.gov, plos.org, semanticscholar.org, researchgate.net The analysis was conducted in positive electrospray ionization (ESI) mode. The mass spectrum of this compound shows a distinct protonated molecular ion [M+H]⁺, which corresponds to its molecular weight plus the mass of a proton. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.
Table 2: UPLC/ESI-QTOF-MS Data for this compound
| Ion Type | m/z (mass-to-charge ratio) |
| [M+H]⁺ (Protonated Molecule) | 205.0972 |
| Fragment Ion 1 | 187.0866 |
| Fragment Ion 2 | 159.0917 |
| Fragment Ion 3 | 130.0598 |
Data derived from the UPLC/ESI-QTOF-MS spectrum of this compound. researchgate.net
Spectroscopic Methods for Structural Elucidation (Excluding Chemical/Physical Properties)
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental for the definitive structural elucidation of organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for determining the precise molecular structure of a compound. nih.gov, researchgate.net One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
A comprehensive study on the metabolism of Vasicine reported the isolation and structural elucidation of its metabolites, including this compound, using detailed ¹H-NMR and ¹³C-NMR analysis. nih.gov, plos.org, semanticscholar.org The chemical shifts (δ) and coupling constants (J) obtained from these spectra allow for the unambiguous assignment of each atom in the this compound structure, confirming its identity and stereochemistry. While specific spectral data tables for this compound are not commonly published, their acquisition is a critical step in the characterization of this compound. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used for the structural elucidation of molecules by identifying the functional groups present. nih.govgelest.com The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. youtube.com When an IR spectrum is generated, it plots the transmittance of radiation against the wavenumber (cm⁻¹), revealing absorption bands that are characteristic of specific functional groups. youtube.com
For this compound, a quinazoline alkaloid, IR spectroscopy helps in confirming its key structural features. Although the spectrum of this compound itself is not widely published, analysis of closely related quinazoline alkaloids such as vasicine and total alkaloid extracts provides insight into the expected characteristic absorption bands. The core structure of this compound contains hydroxyl (-OH), amine (N-H), and aromatic (C=C) functional groups, which have distinct IR absorptions.
The analysis of a total alkaloid extract containing related compounds showed a broad absorption peak between 3500 cm⁻¹ and 3100 cm⁻¹, which is indicative of hydroxyl (-OH) groups. An absorption at 1635 cm⁻¹ was attributed to the imine (>C=N) functional group, while peaks at 1575 cm⁻¹, 1499 cm⁻¹, and 765 cm⁻¹ correspond to vibrations of the aromatic ring. researchgate.net These findings align with literature values for vasicine, which show absorptions for the >C=N group at 1629 cm⁻¹ and for hydroxyl groups at 3389 cm⁻¹. researchgate.net
The table below summarizes the expected characteristic IR absorption bands for the primary functional groups present in this compound, based on data from analogous structures.
Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) | Type of Vibration |
| Hydroxyl (O-H) | 3500 - 3100 (Broad) | Stretching |
| Alkane (C-H) | 2960 - 2850 | Stretching |
| Imine (C=N) | ~1635 | Stretching |
| Aromatic (C=C) | 1600 - 1475 | In-ring Stretching |
| Amine (C-N) | ~1304 | Stretching |
This table is generated based on data for analogous compounds and general IR correlation charts. researchgate.netpressbooks.pub
UV-Visible Spectroscopy for Quantification
UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The principle behind quantification is the Beer-Lambert Law, which states that for a given substance dissolved in a non-absorbing solvent, the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the solution.
The UV-Vis absorption spectra of quinazoline derivatives, the class to which this compound belongs, typically exhibit two main absorption bands. These are generally observed in the ranges of 240–300 nm and 310–425 nm. researchgate.net For instance, analysis of vasicine hydrochloride in a solvent has shown a maximum absorption (λmax) at 302 nm. ich.org The presence of chromophores—specifically the quinazoline aromatic system—in this compound allows for its detection and quantification using this method.
For quantitative analysis, a calibration curve is first established by preparing a series of standard solutions of pure this compound at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. A graph of absorbance versus concentration is then plotted. According to the Beer-Lambert law, this plot should be linear. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance under the same conditions and interpolating the concentration from the linear calibration curve. This method is valued for its simplicity, speed, and cost-effectiveness in quality control applications. nih.gov
Method Validation Parameters in Analytical Chemistry
Method validation is the process used to confirm that an analytical procedure is suitable for its intended purpose. europa.eu It provides documented evidence that the method yields reliable, reproducible, and accurate results. researchgate.net The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org
Linearity
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org It is determined by analyzing a series of standard solutions of at least five different concentrations. actascientific.com The data of concentration versus instrument response (e.g., absorbance) is plotted to generate a calibration curve. The linearity is evaluated by examining the correlation coefficient (R²) and the y-intercept of the regression line. For a method to be considered linear, the correlation coefficient should ideally be very close to 1 (typically ≥ 0.999). researchgate.net
Table 2: Example of Linearity Data for this compound Quantification
| Concentration (µg/mL) | Absorbance (AU) |
| 5 | 0.152 |
| 10 | 0.301 |
| 20 | 0.605 |
| 30 | 0.903 |
| 40 | 1.208 |
| 50 | 1.510 |
| Linear Regression | y = 0.0301x + 0.001 |
| Correlation Coefficient (R²) | 0.9999 |
This table presents hypothetical data to illustrate the concept of linearity.
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.orgelementlabsolutions.com It reflects the random errors in a method. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels:
Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time, such as by the same analyst on the same day. ich.org
Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. certified-laboratories.com
For a precise method, the RSD value is expected to be low, typically less than 2%. mdpi.com
Table 3: Example of Precision Data for this compound Analysis (Concentration: 20 µg/mL)
| Replicate | Intra-day Absorbance (Day 1) | Inter-day Absorbance (Day 2) |
| 1 | 0.605 | 0.608 |
| 2 | 0.601 | 0.599 |
| 3 | 0.608 | 0.610 |
| 4 | 0.604 | 0.602 |
| 5 | 0.602 | 0.605 |
| 6 | 0.607 | 0.607 |
| Mean | 0.6045 | 0.6052 |
| Standard Deviation | 0.0027 | 0.0039 |
| RSD (%) | 0.45% | 0.64% |
This table presents hypothetical data to illustrate the concept of precision.
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is a measure of the systematic error of a method. Accuracy is commonly determined using a recovery study, where a known amount of pure analyte (this compound) is added to a sample matrix (spiked sample). nih.gov The method is then used to analyze the spiked sample, and the result is compared to the known true value. Accuracy is expressed as the percentage of analyte recovered. ich.org Recovery studies are typically performed at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). nih.gov
Table 4: Example of Accuracy (Recovery) Data for this compound
| Amount in Sample (µg/mL) | Amount Spiked (µg/mL) | Total Expected (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 10 | 8 (80%) | 18 | 17.85 | 99.17 |
| 10 | 10 (100%) | 20 | 20.21 | 101.05 |
| 10 | 12 (120%) | 22 | 21.75 | 98.86 |
| Average Recovery (%) | 99.69 |
This table presents hypothetical data to illustrate the concept of accuracy.
Sensitivity
The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). elementlabsolutions.com
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. demarcheiso17025.com
LOD and LOQ are often calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
The standard deviation of the response can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. researchgate.net
Future Research Directions and Translational Perspectives
Advanced Preclinical Studies and in vivo Efficacy
Advanced preclinical studies are crucial for establishing the therapeutic potential and safety profile of vasicinolone before clinical translation. While research on Adhatoda vasica extracts and some of its prominent alkaloids like vasicine (B45323) and vasicinone (B1682191) has included in vivo components, there is a recognized need for more targeted in vivo efficacy studies specifically on this compound researchgate.net. Such studies would involve using relevant animal models to evaluate the compound's effectiveness against specific diseases or conditions where its in vitro activity has shown promise. Advanced preclinical research employs specialized techniques and validated models across various therapeutic areas, including infectious diseases, oncology, autoimmune diseases, and metabolic disorders transpharmlab.comwuxibiologics.com. These studies aim to provide robust data on efficacy, dose optimization, and mechanism of action in a living system wuxibiologics.com. The lack of efficacy in preclinical assessments, potentially influenced by bias, is a significant factor in the high attrition rate of compounds in clinical trials, underscoring the importance of rigorous preclinical evaluation for compounds like this compound nih.gov. Future investigations should prioritize well-designed in vivo experiments to validate the therapeutic effects observed in in vitro settings and to understand the pharmacokinetics and pharmacodynamics of this compound in biological systems.
Investigation of Synergistic Effects with Other Phytoconstituents or Drugs
Adhatoda vasica contains a variety of phytochemicals, including several pyrroloquinazoline alkaloids like vasicine, vasicinone, vasicinol (B1220315), and this compound semanticscholar.orgresearchgate.netamazonaws.comnih.gov. The traditional uses and observed biological activities of A. vasica extracts may be attributed to the synergistic interactions between these various components ijper.org. While some studies have explored the synergistic effects of A. vasica components with conventional drugs, such as the observed synergy of plant components with Isoniazid against Mycobacterium strains, the specific synergistic or antagonistic effects involving this compound with other phytoconstituents or established drugs remain largely unexplored and unreported researchgate.netresearchgate.net. Future research should focus on systematically investigating how this compound interacts with other compounds present in A. vasica extracts or with standard therapeutic agents. This could involve in vitro combination studies and in vivo experiments to identify beneficial synergistic interactions that could enhance efficacy, reduce required dosages, or broaden the spectrum of activity. Understanding these interactions is vital for developing multi-component formulations or combination therapies that leverage the full therapeutic potential of this compound within its natural context or in conjunction with other medicines.
Exploration of Novel Therapeutic Applications Beyond Current Knowledge
This compound is one of the alkaloids contributing to the diverse pharmacological activities associated with Adhatoda vasica mdpi.comijcrt.orgnih.govnih.gov. Beyond the traditionally recognized uses of the plant, research has indicated potential for this compound and related compounds in several areas. This compound has been specifically mentioned for its potential anti-cancer properties mdpi.com and anti-inflammatory activity ijcrt.orgnih.govnih.gov. The anti-inflammatory and antioxidant properties of A. vasica components, including this compound, have also been suggested for potential applications in orthodontics, particularly concerning their effects on bone nih.gov. Furthermore, the inclusion of this compound in datasets for molecular simulations against SARS-CoV-2 main protease implies a potential area for exploration in antiviral therapies longdom.org. While A. vasica extracts and other alkaloids have shown ACE inhibitory potential, specific data for this compound in this regard is limited, suggesting this as another avenue for further investigation semanticscholar.orgnih.gov. Future research should actively explore these emerging areas, utilizing both in vitro and in vivo models to investigate the efficacy and underlying mechanisms of this compound in novel therapeutic applications beyond the traditionally known respiratory uses of A. vasica. This could involve targeted studies on specific cancer cell lines, inflammatory pathways, bone remodeling processes, or viral targets.
Development of Standardized Extracts and Formulations Containing this compound
The therapeutic consistency and reproducibility of herbal medicines and natural compounds rely heavily on standardization. Adhatoda vasica is used in various traditional and modern formulations, with standardized extracts being a common approach nih.govresearchgate.netijcrt.orgnih.govthepharmajournal.com. The development of standardized extracts and formulations specifically focusing on a defined this compound content is a critical future direction researchgate.net. While traditional methods for preparing A. vasica leaf juice exist and vary in their alkaloid content, including vasicine, there is a need for standardized extraction procedures that can consistently yield a specific concentration of this compound nih.govthepharmajournal.com. Future research should focus on developing and validating extraction methods that optimize the yield and purity of this compound. This would involve analytical techniques to accurately quantify this compound in the extracts. Subsequently, research should focus on developing various pharmaceutical formulations (e.g., tablets, capsules, syrups, topical preparations) containing standardized this compound extracts or isolated this compound. These formulations would need to be evaluated for their stability, bioavailability, and release profiles to ensure consistent therapeutic effects.
Application of Computational Chemistry in this compound Research (e.g., Molecular Docking, in silico studies)
Computational chemistry techniques, such as molecular docking and in silico studies, are powerful tools for understanding the potential interactions of compounds with biological targets, predicting their pharmacokinetic properties, and guiding the drug discovery process researchgate.netresearchgate.netnih.govplos.org. While in silico studies have been applied to other alkaloids from A. vasica, such as the investigation of vasicine, vasicinone, and deoxyvasicine against M. tuberculosis targets or vasicinol, vasicine, and vasicinone against ACE, the application of these methods specifically to this compound appears less extensive in the provided literature, although this compound has been included in datasets for simulations against SARS-CoV-2 protease semanticscholar.orglongdom.orgresearchgate.netnih.gov. Future research should leverage computational chemistry to explore the potential biological targets of this compound. Molecular docking studies can predict the binding affinity and interaction modes of this compound with various enzymes, receptors, or other relevant proteins implicated in diseases where this compound is hypothesized to have activity (e.g., inflammatory pathways, cancer targets, viral proteins). In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide early insights into the pharmacokinetic profile and potential toxicity of this compound, helping to prioritize further experimental studies researchgate.netnih.govplos.org. Molecular dynamics simulations can offer a more dynamic view of the interactions between this compound and its targets, providing deeper insights into the stability and conformation of the complexes researchgate.netresearchgate.net. These computational approaches can significantly accelerate the research process by identifying promising avenues for experimental investigation and providing a molecular basis for the observed or predicted activities of this compound.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for identifying Vasicinolone and ensuring its purity?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and structural integrity. For purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to detect impurities. Cross-validate results with thin-layer chromatography (TLC) for preliminary screening. Ensure protocols adhere to reproducibility standards, including detailed descriptions of solvent systems and instrumentation parameters to enable replication .
Q. Which in vitro models are validated for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Employ cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition studies (e.g., fluorescence-based assays for kinase activity). Use primary cell lines relevant to the hypothesized biological target (e.g., cancer cells for antiproliferative studies). Include positive and negative controls, and validate results through dose-response curves (IC₅₀ calculations). Document cell culture conditions rigorously to minimize variability .
Q. How can extraction protocols for this compound from natural sources be optimized?
- Methodological Answer : Conduct solvent polarity experiments (e.g., ethanol vs. methanol extraction) and optimize parameters like temperature, pH, and extraction time using response surface methodology (RSM) . Validate yields via gravimetric analysis and confirm structural stability post-extraction using Fourier-transform infrared spectroscopy (FTIR) . Reference established phytochemical isolation guidelines to avoid degradation .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer : Perform systematic meta-analysis to identify methodological disparities (e.g., varying assay conditions, cell lines). Use pathway enrichment analysis (e.g., KEGG, GO) to contextualize findings. Replicate key experiments under standardized conditions, ensuring reagent lot consistency and calibrated instrumentation. Publish negative results to address publication bias .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Integrate molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with pharmacophore modeling to identify critical interaction sites .
Q. What experimental designs validate this compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer : Use in vivo pharmacokinetic (PK) studies in rodent models, measuring parameters like bioavailability (F%), half-life (t½), and clearance rates. Pair with in vitro hepatic microsome assays to assess metabolic stability. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration quantification. Adhere to NIH guidelines for preclinical reporting to ensure reproducibility .
Handling Data Contradictions and Gaps
Q. How can researchers design experiments to address gaps in this compound’s structure-activity relationship (SAR)?
- Methodological Answer : Synthesize structural analogs with modifications at key functional groups (e.g., hydroxyl, carbonyl). Test analogs in parallel using standardized bioassays and compare activity profiles. Use quantitative SAR (QSAR) models to correlate structural features with bioactivity. Publish datasets in open-access repositories to facilitate community-driven SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
